1-(2-Propynyl)cyclopentanol carbamate
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Overview
Description
1-(2-Propynyl)cyclopentanol carbamate is an organic compound with the molecular formula C9H13NO2 It is a derivative of cyclopentanol, where the hydroxyl group is substituted with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Propynyl)cyclopentanol carbamate typically involves the reaction of cyclopentanol with propargyl bromide to form 1-(2-Propynyl)cyclopentanol. This intermediate is then reacted with carbamoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Propynyl)cyclopentanol carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines .
Scientific Research Applications
1-(2-Propynyl)cyclopentanol carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Propynyl)cyclopentanol carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-propynyl carbamate
- tert-Butyl (3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl carbamate
- Ethyl N-[4-(trifluoromethyl)phenyl]carbamate .
Uniqueness
1-(2-Propynyl)cyclopentanol carbamate is unique due to its specific structural features, such as the propynyl group attached to the cyclopentanol ring.
Properties
CAS No. |
91240-09-4 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2-prop-2-ynylcyclopentyl) carbamate |
InChI |
InChI=1S/C9H13NO2/c1-2-4-7-5-3-6-8(7)12-9(10)11/h1,7-8H,3-6H2,(H2,10,11) |
InChI Key |
YTOAQAJXGGMIBE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCC1OC(=O)N |
Origin of Product |
United States |
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